molecular formula C21H16BrClN2O2 B3628351 N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide

N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide

Cat. No.: B3628351
M. Wt: 443.7 g/mol
InChI Key: MUUNPYQAISKCIW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide typically involves multi-step organic reactions. One common route might include:

    Acylation Reaction: The initial step could involve the acylation of 4-chloroacetophenone with an appropriate acylating agent.

    Amidation Reaction: The resulting intermediate could then undergo an amidation reaction with 4-bromoaniline under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the cleavage of existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted benzamides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the protein’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-[[2-(4-fluorophenyl)acetyl]amino]benzamide
  • N-(4-chlorophenyl)-4-[[2-(4-bromophenyl)acetyl]amino]benzamide
  • N-(4-methylphenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide

Uniqueness

N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can provide distinct electronic and steric effects, making it a valuable compound for studying structure-activity relationships.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O2/c22-16-5-11-19(12-6-16)25-21(27)15-3-9-18(10-4-15)24-20(26)13-14-1-7-17(23)8-2-14/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUNPYQAISKCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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